4-Cyclopropylbut-3-yn-2-one
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Overview
Description
4-Cyclopropylbut-3-yn-2-one is an organic compound with the molecular formula C7H8O. It is characterized by a cyclopropyl group attached to a butynone backbone. This compound is of interest in organic chemistry due to its unique structure, which combines a strained cyclopropyl ring with an alkyne and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbut-3-yn-2-one can be achieved through various methods. One common approach involves the cyclopropanation of an appropriate alkyne precursor. For example, the reaction of cyclopropylmagnesium bromide with propargyl bromide under palladium-catalyzed conditions can yield the desired product . Another method involves the use of cyclopropylboronic acid in a Suzuki-Miyaura coupling reaction with a suitable alkyne .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize cost-effective and readily available reagents, such as cyclopropyl iodide and propargyl alcohol, under optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds are often used.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
4-Cyclopropylbut-3-yn-2-one has several applications in scientific research:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbut-3-yn-2-one involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the alkyne and ketone groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetylene: Similar in structure but lacks the ketone group.
Cyclopropylmethyl ketone: Contains a cyclopropyl group and a ketone but lacks the alkyne.
Propargyl ketone: Contains an alkyne and a ketone but lacks the cyclopropyl group.
Uniqueness
4-Cyclopropylbut-3-yn-2-one is unique due to the combination of a strained cyclopropyl ring, an alkyne, and a ketone in a single molecule. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8O |
---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
4-cyclopropylbut-3-yn-2-one |
InChI |
InChI=1S/C7H8O/c1-6(8)2-3-7-4-5-7/h7H,4-5H2,1H3 |
InChI Key |
BFNWGEBEOCYOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1CC1 |
Origin of Product |
United States |
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